Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate
Description
Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate (CAS 1431960-88-1, molecular formula C₁₂H₁₉ClN₄O₂, molecular weight 286.76) is a high-purity active pharmaceutical ingredient (API) intermediate used in drug discovery and development. Its structure comprises a pyrimidine ring substituted with chloro and methyl groups at the 6- and 2-positions, respectively, linked via a 3-aminopropyl chain to a tert-butyl carbamate protecting group. The chloro group enhances electrophilicity, while the methyl group contributes steric hindrance, influencing reactivity and molecular interactions .
Properties
IUPAC Name |
tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIZLWQIBTNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This detailed article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H21ClN4O2
- Molecular Weight : 300.78 g/mol
- CAS Number : 1289043-22-6
This compound features a pyrimidine ring, which is significant in various biological processes and drug development.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to Tert-butyl carbamate can act as inhibitors for enzymes involved in metabolic pathways. For instance, studies have shown that pyrimidine derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .
- Cellular Protection : In vitro studies suggest that this compound may offer protective effects against oxidative stress and inflammation. For example, it has been observed to reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for Tert-butyl carbamate in neuroprotection .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrimidine derivatives. The findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting the potential therapeutic applications of Tert-butyl carbamate in treating infections .
Data Table: Biological Activity Summary
Scientific Research Applications
The biological activity of Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate can be attributed to its interactions with key biological targets. Below are some notable applications:
Neuroprotective Effects
Research indicates that this compound may have significant neuroprotective properties. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells. For instance, a study demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid beta peptides, which are implicated in Alzheimer's disease pathology.
Case Study: Neuroprotection
A specific study focused on the effects of structurally similar pyrimidine derivatives on astrocytes under oxidative stress. The results showed a marked decrease in cell death and inflammatory markers, supporting the potential role of Tert-butyl carbamate in neuroprotection against neurodegenerative diseases.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives exhibit significant antibacterial activity against various pathogens, indicating potential therapeutic applications for treating infections.
Case Study: Antimicrobial Efficacy
A study on pyrimidine derivatives revealed that some compounds displayed notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that Tert-butyl carbamate could be developed into an effective antimicrobial agent.
| Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress and inflammation | |
| Antimicrobial | Exhibits antibacterial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl (3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)(methyl)amino)propyl)carbamate
- Structural Differences: Core Heterocycle: Quinazoline (vs. pyrimidine in the target compound) with 6,7-dimethoxy and 2-pyrrolidinyl substituents. Side Chain: Methylamino group on the propyl linker (vs. unmodified amino group).
- Synthesis: Synthesized via a two-step process with 48% yield, using 2,4-dichloro-6,7-dimethoxyquinazoline and tert-butyl (3-(methylamino)propyl)carbamate .
- The methylamino group may alter hydrogen-bonding capacity compared to the target compound.
Tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate
- Structural Differences: Substituent: 3-Fluoropiperidine (vs. pyrimidine-amino-propyl chain). Molecular Weight: 261.2 g/mol (vs. 286.76 g/mol).
- Synthesis : Prepared via analogous routes to other piperidine derivatives, highlighting modularity in carbamate synthesis .
- Implications : Fluorine substitution improves metabolic stability and bioavailability due to its electronegativity and resistance to oxidative metabolism.
Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Differences :
- Core Structure : Acetylated piperidine ring (vs. pyrimidine).
- Functionality : The acetyl group introduces polarity, affecting solubility.
- Synthesis : Involves acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride, followed by HCl/MeOH deprotection .
- Implications : The acetyl group may enhance stability against enzymatic degradation compared to the tert-butyl carbamate in the target compound.
Comparative Analysis of Key Properties
Q & A
Q. How can the synthesis of tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate be optimized for higher yields?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) are synthesized via nucleophilic substitution under anhydrous conditions using DMF as a solvent at 60–80°C . Reaction monitoring via TLC or HPLC ensures intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Parallel optimization trials, as demonstrated in tert-butyl carbamate synthesis (Table 1 in ), can identify ideal stoichiometric ratios.
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Use a combination of recrystallization and flash chromatography. For analogs like tert-butyl (4-chlorophenethyl)carbamate, recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials . Chromatography with silica gel (60–120 mesh) and a gradient eluent (e.g., 10–30% ethyl acetate in hexane) resolves polar byproducts. Centrifugation or filtration under reduced pressure ensures efficient isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Employ H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For tert-butyl pyrimidine derivatives, H NMR in CDCl typically shows tert-butyl singlet peaks at δ 1.3–1.5 ppm and pyrimidine NH/CH signals between δ 2.3–3.5 ppm . HRMS (ESI+) confirms molecular weight (e.g., [M+H] for CHFNO: 261.2 ). Elemental analysis (C, H, N within ±0.4%) validates purity.
Q. What safety protocols should be followed during handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. While direct toxicity data for this compound is limited, structural analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate) show low acute toxicity but may release irritant gases upon decomposition . Store in airtight containers at 2–8°C, away from strong oxidizers. Implement spill containment using vermiculite or sand .
Q. How stable is this compound under standard storage conditions?
- Methodological Answer : Stability studies on similar carbamates indicate degradation <5% over 12 months at –20°C in inert atmospheres . Monitor via periodic HPLC for hydrolysis byproducts (e.g., free amine or chloro-pyrimidine). Avoid prolonged exposure to light or humidity to prevent tert-butyl group cleavage .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the pyrimidine-amine linkage in this compound?
- Methodological Answer : The reaction likely proceeds via nucleophilic aromatic substitution (SNAr). The 6-chloro-2-methylpyrimidin-4-yl group reacts with the primary amine on the propyl chain under basic conditions (e.g., KCO in DMF), as seen in tert-butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate synthesis . Computational DFT studies (e.g., Gaussian 09) can model transition states to optimize leaving-group activation .
Q. How does the compound behave under acidic or oxidative conditions?
- Methodological Answer : The tert-butyl carbamate group is acid-labile, cleaving in TFA/CHCl (1:1 v/v) to release free amines, as shown in PROTAC intermediate synthesis . Under oxidative conditions (e.g., HO), the pyrimidine ring may undergo hydroxylation at C-4 or C-5. Stability assays (e.g., 24-hour exposure to pH 1–14 buffers) with LC-MS monitoring are recommended .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases). The pyrimidine moiety may act as a hydrogen-bond acceptor, while the tert-butyl group enhances lipophilicity. MD simulations (AMBER) over 100 ns can assess binding stability . Validate predictions with SPR or ITC binding assays.
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate using multiple techniques. For example, if NMR suggests a planar pyrimidine ring but X-ray (SHELX-refined) shows slight puckering, consider dynamic effects in solution vs. solid state . Temperature-dependent NMR (e.g., 298–343 K) or variable-temperature XRD can clarify conformational flexibility .
Q. What strategies are effective for screening biological activity in kinase inhibition assays?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR or CDK2). Pre-incubate the compound (1–100 µM) with ATP (10 µM) and kinase for 30 minutes. Compare IC values to controls (e.g., staurosporine). For PROTAC applications, assess ubiquitination via Western blot (anti-ubiquitin antibodies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
